

## what is the structure of N-Biotinyl-1,6hexanediamine

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Compound of Interest		
Compound Name:	N-Biotinyl-1,6-hexanediamine	
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An In-depth Technical Guide to **N-Biotinyl-1,6-hexanediamine** 

This guide provides a comprehensive overview of **N-Biotinyl-1,6-hexanediamine**, a versatile biotinylation reagent utilized by researchers, scientists, and drug development professionals. It covers the fundamental chemical properties, synthesis, and common applications, with a focus on practical experimental details.

## **Core Chemical Properties**

**N-Biotinyl-1,6-hexanediamine** is a biotin derivative that contains a terminal primary amine group, making it suitable for conjugation to other molecules.[1] It features a hexanediamine spacer arm which helps to minimize steric hindrance between the biotin moiety and the conjugated molecule.[1] This uncharged, alkyl-chain spacer also confers membrane permeability, allowing for its use in intracellular labeling.[1]

## **Physicochemical Data**

The key quantitative properties of **N-Biotinyl-1,6-hexanediamine** are summarized in the table below for easy reference.



Property	Value	References
IUPAC Name	(3aS,4S,6aR)-N-(6- Aminohexyl)hexahydro-2-oxo- 1H-thieno[3,4-d]imidazole-4- pentanamide	[2][3]
Synonyms	Biotinyl hexylamine	[4]
CAS Number	65953-56-2	[1][2][4][5]
Molecular Formula	C16H30N4O2S	[1][2][4][5]
Molecular Weight	342.5 g/mol	[1][2][4][5]
Purity	>96% (typical)	[5]
Storage	-20°C	[1][4][6]
Solubility	Insoluble or slightly soluble in chloroform and ethanol	[4]

## **Chemical Structure**

The structure of **N-Biotinyl-1,6-hexanediamine** consists of a biotin molecule linked via an amide bond to a 6-carbon diamine spacer. The terminal primary amine on the spacer is available for further derivatization.

2D chemical structure of **N-Biotinyl-1,6-hexanediamine**.

# Experimental Protocols Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine

**N-Biotinyl-1,6-hexanediamine** is typically synthesized via a protected intermediate. The following protocol is adapted from patent literature for the synthesis of the N'-Boc-protected precursor, which can then be deprotected to yield the final product.[7]

#### Materials:

Biotin



- N'-Boc-1,6-hexanediamine
- 1-Hydroxybenzotriazole (HOBT)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC hydrochloride)
- Dimethylformamide (DMF)
- Methanol

#### Procedure:

- At room temperature, dissolve Biotin (0.056 mol), HOBT (0.07 mol), and EDC hydrochloride (0.07 mol) in 300 mL of DMF.
- To this solution, add N'-Boc-1,6-hexanediamine (0.07 mol).
- Stir the reaction mixture at room temperature overnight.
- Remove the DMF solvent under reduced pressure (e.g., using a rotary evaporator).
- Add methanol to the resulting residue to precipitate a white solid.
- Collect the solid by filtration and dry to obtain the crude product of N-Biotinyl-N'-Boc-1,6-hexanediamine.
- The crude product can be further purified by standard techniques such as recrystallization or column chromatography.
- The Boc protecting group can be removed using standard conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product, **N-Biotinyl-1,6-hexanediamine**.

## **General Protocol for Protein Biotinylation**

The terminal amine of **N-Biotinyl-1,6-hexanediamine** can be coupled to carboxyl groups on a target protein using a carbodiimide crosslinker like EDC.

#### Materials:



#### • N-Biotinyl-1,6-hexanediamine

- Target protein with exposed carboxyl groups (e.g., on aspartate or glutamate residues)
- · EDC hydrochloride
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for improved efficiency)
- Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
- Quenching Buffer (e.g., Tris or glycine solution)
- Purification column (e.g., desalting or size-exclusion chromatography)

#### Procedure:

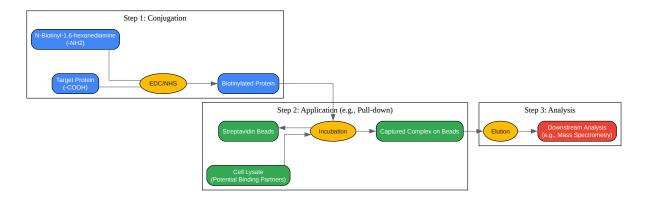
- Protein Preparation: Dissolve the target protein in the Activation Buffer.
- Biotinylation Reagent Preparation: Dissolve N-Biotinyl-1,6-hexanediamine, EDC, and (optionally) NHS in the Activation Buffer immediately before use. A molar excess of the biotinylation reagent over the protein is typically required.
- Reaction: Add the biotinylation reagent mixture to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted EDC.
- Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column.
- Verification: Confirm successful biotinylation using an assay such as a HABA (4'hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-conjugate.

## **Applications and Workflows**



The primary application of **N-Biotinyl-1,6-hexanediamine** is in the biotinylation of molecules for detection, purification, and immobilization.[8] It serves as a versatile synthetic intermediate for creating more complex biotin probes, including those resistant to serum biotinidase.[2] Its use as a synthetic intermediate for nanomedicines and chemotherapeutic couplers is also noted.[4]

A common experimental workflow involves biotinylating a protein of interest to facilitate its capture on a streptavidin-coated surface, for example, in a pull-down assay to identify binding partners.



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Workflow for protein biotinylation and subsequent affinity purification.

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